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molecular formula C8H6F3NO2 B598782 Methyl 3-(trifluoromethyl)pyridine-4-carboxylate CAS No. 1203952-88-8

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Cat. No. B598782
M. Wt: 205.136
InChI Key: GTTUAWQPZYOVBF-UHFFFAOYSA-N
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Patent
US08377923B2

Procedure details

Ammonium formate (500 mg) and 10% palladium carbon (270 mg) were added to a solution of 2-chloro-5-(trifluoromethyl)isonicotinic acid (1.04 g) in methanol (10 ml), followed by stirring at room temperature for 13 hours. An insoluble substance was removed by celite filtration and the filtrate was concentrated. Thionyl chloride (5 ml) was added to a solution of the resulting residue in methanol (30 ml), followed by heating to reflux for 15 hours. The reaction solution was concentrated, an aqueous saturated sodium hydrogen carbonate solution was added thereto, followed by extraction with ethyl acetate, the organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate, and the solvent was evaporated to obtain methyl 3-(trifluoromethyl)isonicotinate (463 mg) as an orange solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
270 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O-])=O.[NH4+].Cl[C:6]1[CH:7]=[C:8]([C:12]([C:15]([F:18])([F:17])[F:16])=[CH:13][N:14]=1)[C:9]([OH:11])=[O:10]>CO.[C].[Pd]>[F:16][C:15]([F:18])([F:17])[C:12]1[CH:13]=[N:14][CH:6]=[CH:7][C:8]=1[C:9]([O:11][CH3:1])=[O:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1.04 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C(=CN1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
270 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An insoluble substance was removed by celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Thionyl chloride (5 ml) was added to a solution of the resulting residue in methanol (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
an aqueous saturated sodium hydrogen carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
FC(C1=C(C(=O)OC)C=CN=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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